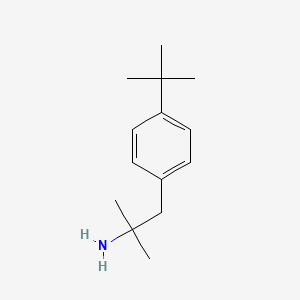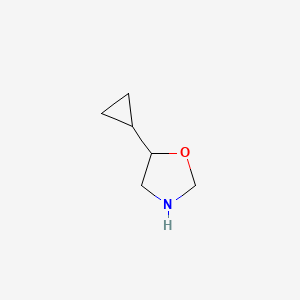
5-Cyclopropyl-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-1,3-oxazolidine is a heterocyclic compound featuring a five-membered ring structure that includes both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its significant biological and chemical properties. Oxazolidines are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals due to their versatile reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,3-oxazolidine typically involves the reaction of cyclopropylamine with glyoxal or its derivatives under acidic or basic conditions. One common method is the condensation of cyclopropylamine with glyoxal in the presence of an acid catalyst, which facilitates the formation of the oxazolidine ring .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yields. These methods often involve the use of advanced catalytic systems and optimized reaction parameters to ensure high efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropyl-1,3-oxazolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines with different functional groups.
Applications De Recherche Scientifique
5-Cyclopropyl-1,3-oxazolidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-1,3-oxazolidine involves its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, oxazolidine derivatives can inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of essential proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidines: These compounds contain a sulfur atom in place of the oxygen atom in oxazolidines, resulting in different chemical and biological properties.
Uniqueness
5-Cyclopropyl-1,3-oxazolidine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties.
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
5-cyclopropyl-1,3-oxazolidine |
InChI |
InChI=1S/C6H11NO/c1-2-5(1)6-3-7-4-8-6/h5-7H,1-4H2 |
Clé InChI |
DCKZCBCXIIDSGU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2CNCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



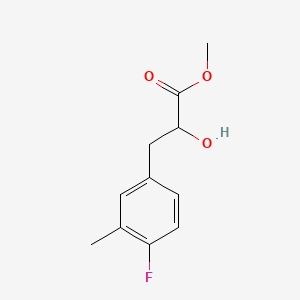

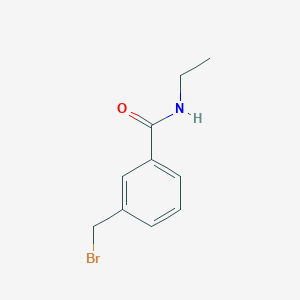
![1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol](/img/structure/B13606316.png)
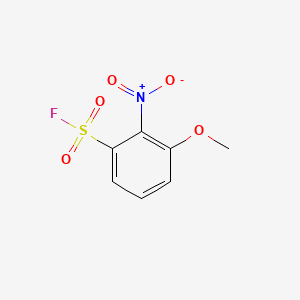
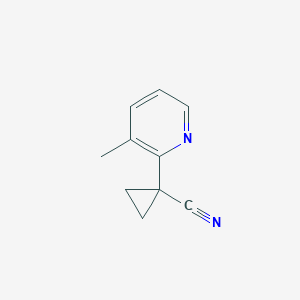



![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B13606344.png)

